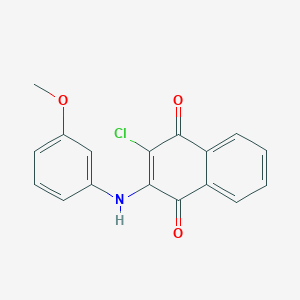
2-Chloro-3-(3-methoxyanilino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3-methoxyanilino)naphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a chloro group, a methoxyanilino group, and a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-methoxyanilino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3-methoxyaniline. The reaction is carried out in a suitable solvent, such as dry acetonitrile, under controlled conditions. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-methoxyanilino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities.
Scientific Research Applications
2-Chloro-3-(3-methoxyanilino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-methoxyanilino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with electron transport chains and generating reactive oxygen species. It may also inhibit specific enzymes and proteins, leading to cell death or growth inhibition. The molecular targets and pathways involved include mitochondrial pathways and various signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione
- 2-Chloro-3-(4-methoxyanilino)naphthalene-1,4-dione
- 2-Chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione
Uniqueness
2-Chloro-3-(3-methoxyanilino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxyanilino group enhances its reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-chloro-3-(3-methoxyanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-11-6-4-5-10(9-11)19-15-14(18)16(20)12-7-2-3-8-13(12)17(15)21/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBVBLZNAGCFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)
![4-FLUORO-N-[(3-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5812480.png)
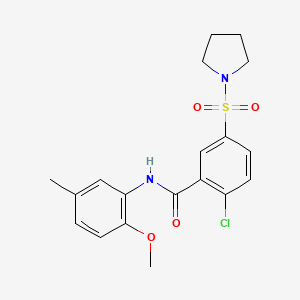
![N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5812509.png)
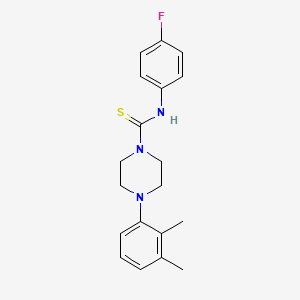
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
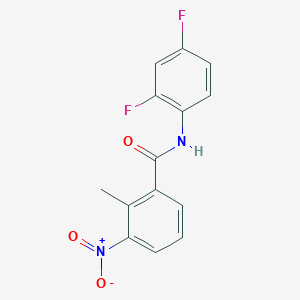
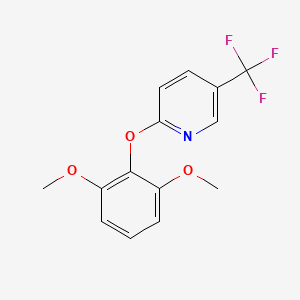
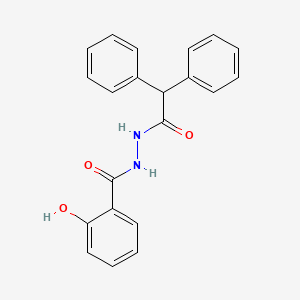
![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)
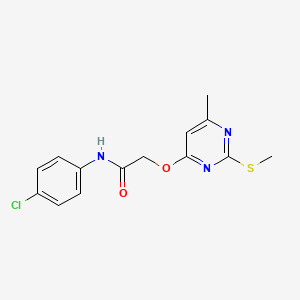
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzimidazole](/img/structure/B5812591.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)
